molecular formula C20H15NO2 B14722558 n-(9h-Xanthen-9-yl)benzamide CAS No. 6319-60-4

n-(9h-Xanthen-9-yl)benzamide

Cat. No.: B14722558
CAS No.: 6319-60-4
M. Wt: 301.3 g/mol
InChI Key: JIWARDKBQDKJPL-UHFFFAOYSA-N
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Description

N-(9H-Xanthen-9-yl)benzamide is an organic compound with the molecular formula C20H15NO2 It is a derivative of xanthene and benzamide, characterized by the presence of a xanthene moiety attached to a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-Xanthen-9-yl)benzamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9H-Xanthen-9-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.

    Reduction: The benzamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Xanthone derivatives.

    Reduction: Amine derivatives of the benzamide group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-(9H-Xanthen-9-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9H-Xanthen-9-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, particularly those involved in cellular signaling and metabolic processes. The xanthene moiety may play a role in modulating the activity of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(9H-xanthen-9-yl)benzamide: A derivative with a methyl group attached to the benzamide moiety.

    N-(9H-xanthen-9-yl)benzenesulfonamide: A sulfonamide derivative with similar structural features.

Uniqueness

N-(9H-Xanthen-9-yl)benzamide is unique due to its specific combination of xanthene and benzamide moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

6319-60-4

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

N-(9H-xanthen-9-yl)benzamide

InChI

InChI=1S/C20H15NO2/c22-20(14-8-2-1-3-9-14)21-19-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)19/h1-13,19H,(H,21,22)

InChI Key

JIWARDKBQDKJPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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